Azacyclotridecan-2-one: A Comprehensive Technical Guide
Azacyclotridecan-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental chemical properties of Azacyclotridecan-2-one. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for key analytical procedures are also provided.
Chemical Identity and Synonyms
Azacyclotridecan-2-one is a macrocyclic lactam. Its chemical identity is established by the following identifiers:
| Identifier | Value |
| IUPAC Name | azacyclotridecan-2-one[1][2][3] |
| CAS Number | 947-04-6[1][4][5] |
| Molecular Formula | C₁₂H₂₃NO[1][4][5][6] |
| Synonyms | Laurolactam, Dodecalactam, 1-Aza-2-cyclotridecanone, 2-Oxo-dodecamethylenimine, ω-Dodecalactam, Lauryl lactam[1][2][4][5][7] |
Physicochemical Properties
The core physicochemical properties of Azacyclotridecan-2-one are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 197.32 g/mol | [4][5][6][8] |
| Appearance | White to almost white powder or crystalline lumps | [6][7] |
| Melting Point | 150-153 °C | [6][7][9] |
| Boiling Point | Approximately 348 °C at 1013 hPa | [10][11] |
| Water Solubility | 223 mg/L at 20 °C (Virtually insoluble) | [2][6][7][10] |
| LogP (Octanol/Water) | 2.71 - 2.92 | [7][8][10] |
| Vapor Pressure | 0.001 Pa at 20 °C | [7] |
| Density | ~0.94 - 0.973 g/cm³ (estimate) | [6][7][11] |
| Flash Point | 195 °C | [7][11] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of Azacyclotridecan-2-one.
| Spectroscopy | Data Reference |
| ¹H NMR | Available data confirms the chemical structure.[2][12] |
| ¹³C NMR | Available data confirms the chemical structure.[2] |
| Infrared (IR) | The NIST WebBook provides a reference IR spectrum.[1][13] |
| Mass Spectrometry | Electron ionization mass spectrum data is available.[1][14] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical and spectroscopic properties of Azacyclotridecan-2-one.
Synthesis and Purification Workflow
The synthesis of Azacyclotridecan-2-one, also known as Laurolactam, typically proceeds from cyclododecanone (B146445). A common synthetic route is the Beckmann rearrangement of cyclododecanone oxime.
Protocol: One synthetic route starts from butadiene, which is trimerized to 1,5,9-cyclododecatriene using a Ziegler-Natta catalyst.[7] This intermediate is then hydrogenated to cyclododecane.[7] Subsequent oxidation yields cyclododecanone, which is reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield crude Azacyclotridecan-2-one.[3] For purification, the crude product can be crystallized from chloroform and then stored over phosphorus pentoxide (P₂O₅) in a vacuum desiccator to ensure dryness.[7]
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound.
Method: Capillary Melting Point Method.
Apparatus: Melting point apparatus, capillary tubes, thermometer.
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Solubility Determination
Objective: To determine the solubility of Azacyclotridecan-2-one in water.
Method: Shake-Flask Method.
Procedure:
-
An excess amount of Azacyclotridecan-2-one is added to a known volume of distilled water in a flask at a constant temperature (e.g., 20 °C).
-
The flask is sealed and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.
-
The concentration of Azacyclotridecan-2-one in the aqueous sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Procedure for Sample Preparation:
-
Approximately 5-10 mg of Azacyclotridecan-2-one is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.
-
The NMR tube is capped and gently inverted several times to ensure a homogeneous solution.
Instrumental Analysis: The prepared sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired according to standard instrument operating procedures.
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Method: Potassium Bromide (KBr) Pellet Method.
Procedure:
-
Approximately 1-2 mg of dry Azacyclotridecan-2-one is mixed with about 100-200 mg of dry, spectroscopic grade KBr powder.
-
The mixture is finely ground in an agate mortar to a uniform powder.
-
The powdered mixture is placed in a pellet-forming die.
-
The die is subjected to high pressure (several tons) in a hydraulic press to form a thin, transparent pellet.
-
The KBr pellet is then placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
Toxicological and Safety Data
Preliminary toxicological data indicates that Azacyclotridecan-2-one has low acute toxicity. It is not reported to be a skin or eye irritant in rabbits, nor a sensitizer (B1316253) in guinea pig maximization tests.[7]
This diagram illustrates a simplified workflow for the types of toxicological tests that have been performed on Azacyclotridecan-2-one, based on the mentioned OECD guidelines.
This technical guide serves as a foundational resource for professionals working with Azacyclotridecan-2-one. For further information, it is recommended to consult the primary literature and safety data sheets (SDS) from suppliers.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. byjus.com [byjus.com]
- 13. oecd.org [oecd.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
